molecular formula C18H13N3O3 B11617969 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate

Cat. No.: B11617969
M. Wt: 319.3 g/mol
InChI Key: MULPXTXVBRGCQG-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring both benzotriazole and furan moieties, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of Benzotriazole Intermediate: Starting with an appropriate aromatic amine, the benzotriazole ring can be formed through diazotization and subsequent cyclization.

    Introduction of Furan Carboxylate Group: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, followed by esterification to form the carboxylate group.

    Final Coupling: The benzotriazole intermediate and the furan carboxylate can be coupled under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and materials.

    Biology: Potential use as a biochemical probe or in drug development.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzotriazole moiety is known to interact with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties.

    4-methylphenyl furan-2-carboxylate: A simpler analog without the benzotriazole moiety.

    Benzotriazole derivatives: A broad class of compounds with diverse applications.

Uniqueness

2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl furan-2-carboxylate is unique due to the combination of benzotriazole and furan moieties, which may confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

[2-(benzotriazol-2-yl)-4-methylphenyl] furan-2-carboxylate

InChI

InChI=1S/C18H13N3O3/c1-12-8-9-16(24-18(22)17-7-4-10-23-17)15(11-12)21-19-13-5-2-3-6-14(13)20-21/h2-11H,1H3

InChI Key

MULPXTXVBRGCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CO2)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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